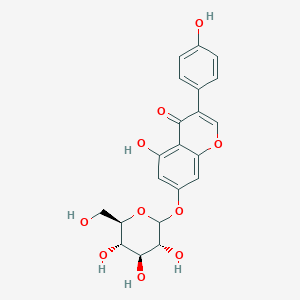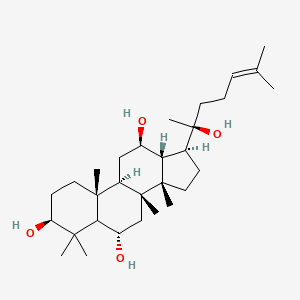
g-PPT, 20(S)-APPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20(S)-Protopanaxatriol, also known as g-PPT, is a dammarane-type tetracyclic triterpenoid. It is an aglycone of ginsenosides, which are compounds found in the roots of Panax ginseng. This compound has been extensively studied for its potential medicinal properties, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
20(S)-Protopanaxatriol can be synthesized through the hydrolysis of ginsenosides. The process involves the use of acidic or enzymatic hydrolysis to remove the sugar moieties from ginsenosides, resulting in the formation of the aglycone, 20(S)-Protopanaxatriol .
Industrial Production Methods
Industrial production of 20(S)-Protopanaxatriol typically involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction process may use solvents such as ethanol or methanol, and the hydrolysis can be carried out using acids or specific enzymes that target the glycosidic bonds .
Chemical Reactions Analysis
Types of Reactions
20(S)-Protopanaxatriol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 20(S)-Protopanaxatriol can yield various oxygenated derivatives, while reduction can yield deoxygenated derivatives .
Scientific Research Applications
20(S)-Protopanaxatriol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: It is studied for its effects on cellular processes, including its role in modulating lipid metabolism and its anti-inflammatory properties.
Mechanism of Action
20(S)-Protopanaxatriol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
20(S)-Protopanaxatriol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other ginsenoside aglycones such as:
20(S)-Protopanaxadiol: Another aglycone of ginsenosides with similar but distinct biological activities.
Ginsenoside Rg3: A ginsenoside with anti-cancer properties, but with different molecular targets and mechanisms of action.
Properties
Molecular Formula |
C30H52O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25?,27+,28-,29+,30-/m0/s1 |
InChI Key |
SHCBCKBYTHZQGZ-GPTSGRCOSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone](/img/structure/B10787178.png)
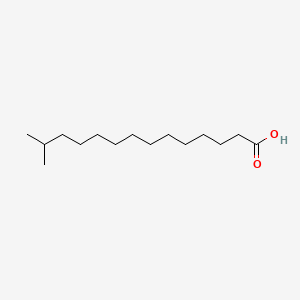
![2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787192.png)
![5-(2-(1-naphthoyl)-1H-benzo[d]imidazol-1-yl)pentanoicacid](/img/structure/B10787197.png)
![(5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787221.png)
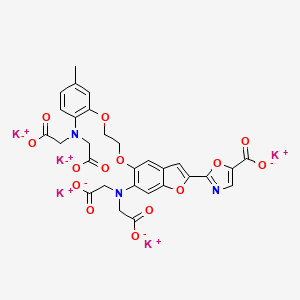
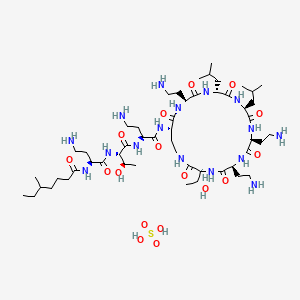
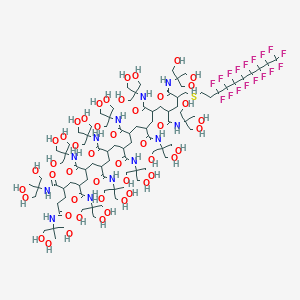
![(5R,7S,10S,16R)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787245.png)
![1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea](/img/structure/B10787265.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B10787279.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B10787287.png)
